tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate
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Overview
Description
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
The synthesis of “tert-Butyl carbamate” involves a three-component coupling of amines, carbon dioxide, and halides, enabling an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers . The CO2 gas that forms during the reaction should be allowed to escape .Physical and Chemical Properties Analysis
“tert-Butyl carbamate” is a white to slightly yellow needle-like solid . It has a molecular weight of 117.1463 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Organic Synthesis Applications
Research into the synthesis and applications of tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate and related compounds reveals its importance in organic chemistry, particularly in the synthesis of biologically active compounds and intermediates. For instance, Bingbing Zhao et al. (2017) developed a rapid synthetic method for an important intermediate closely related to this compound, demonstrating its utility in the synthesis of compounds such as omisertinib (AZD9291), a notable achievement in medicinal chemistry (Zhao et al., 2017).
Enzymatic Kinetic Resolution
In the realm of chiral chemistry, Leandro Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This study showcased the potential of enzyme-mediated reactions to produce optically pure enantiomers, demonstrating the compound's role as a key intermediate in synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).
Asymmetric Synthesis
Further emphasizing the compound's utility in asymmetric synthesis, J. Yang et al. (2009) described the asymmetric Mannich reaction to synthesize tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, highlighting its role in producing chiral amino carbonyl compounds. This process underscores the importance of this compound derivatives in creating complex, enantiomerically pure molecules (Yang et al., 2009).
Chemoselective Transformations
M. Sakaitani and Y. Ohfune (1990) explored chemoselective transformations involving tert-butyldimethylsilyl carbamates, demonstrating the versatility of this compound derivatives in organic synthesis. Their work provided insights into the conversion of amino protecting groups, illustrating the compound's utility in synthetic strategies (Sakaitani & Ohfune, 1990).
Deprotection Studies
In a study focusing on deprotection, Bryan Li et al. (2006) highlighted the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, including this compound derivatives. This research is crucial for understanding the selective deprotection strategies in synthetic organic chemistry, providing a safer and more efficient approach (Li et al., 2006).
Mechanism of Action
Target of Action
“tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate” is a carbamate compound . Carbamates are known to interact with several targets, including enzymes like acetylcholinesterase . .
Mode of Action
Carbamates, in general, are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission . This inhibition can lead to an accumulation of acetylcholine, causing continuous stimulation of muscles and glands .
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase . This inhibition disrupts the normal function of the nervous system.
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of muscles and glands due to the accumulation of acetylcholine .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the action of carbamates .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBDHFLADZKW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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